Pimelic Diphenylamide 106
Overview
Description
Pimelic Diphenylamide 106, also known as RGFA-8 or TC-H 106, is a slow, tight-binding inhibitor of class I HDAC (HDAC 1, 2, and 3), demonstrating no activity against class II HDACs . It has IC50 values of 150 nM, 760nM, and 370 nM for HDAC 1, 2, and 3, respectively . It has a molecular weight of 339.43 and its molecular formula is C20H25N3O2 .
Molecular Structure Analysis
The molecular structure of Pimelic Diphenylamide 106 consists of 20 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in chemical databases or literature.
Chemical Reactions Analysis
Pimelic Diphenylamide 106 is known to inhibit HDACs 1, 2, and 3, although the inhibition for these enzymes occurs through different mechanisms . More detailed information about its chemical reactions with these enzymes can be found in specialized biochemical literature.
Physical And Chemical Properties Analysis
Pimelic Diphenylamide 106 has a molecular weight of 339.4 g/mol . It is a solid substance with a white to beige color . It is soluble in DMSO .
Scientific Research Applications
HDAC Inhibition and Potential Therapeutics
Pimelic Diphenylamide 106 (PD106) has been identified as a class I histone deacetylase (HDAC) inhibitor, demonstrating no activity against class II HDACs. It is a slow, tight-binding inhibitor of HDACs 1, 2, and 3, with a preference towards HDAC3. This attribute makes PD106 a potential therapeutic agent in treating neurodegenerative diseases like Friedreich's ataxia and Huntington's disease, as evidenced by its efficacy in cell-based and mouse models for these diseases (Chou, Herman, & Gottesfeld, 2008).
Gene Regulation in Friedreich's Ataxia
In Friedreich's ataxia (FRDA), a neurodegenerative condition, the use of pimelic diphenylamide HDAC inhibitors, including PD106, has shown promising results. These compounds are capable of decondensing the chromatin structure at the FXN gene and restoring frataxin levels in FRDA patient cells and in FRDA mouse models. Such findings support the pre-clinical development of PD106-based therapies for FRDA (Rai et al., 2010).
HDAC Selectivity and Binding Mode
Further research on pimelic diphenylamide HDAC inhibitors, such as PD106, has focused on their HDAC subtype selectivity and cellular activity. The unique action of these compounds, compared to hydroxamic acid-based HDAC inhibitors, arises from their slow-on/slow-off kinetics of binding, predominantly to HDAC3. This results in a distinct pharmacological profile and possibly reduced toxicity, although challenges in their physicochemical properties and metabolic stability have been noted (Beconi et al., 2012).
Target Identification and Mechanism of Action
Chemical probes based on pimelic diphenylamide have been utilized to identify HDAC enzymes targeted by these inhibitors. Studies have shown HDAC3 as a high-affinity target, highlighting a specific role for HDAC3 in gene silencing in Friedreich's ataxia. These findings are crucial for understanding the mechanism of action of PD106 and related compounds in FRDA and possibly other neurodegenerative diseases (Xu et al., 2009).
Therapeutic Effects in Huntington's Disease
In the context of Huntington's disease, studies have shown that PD106 can improve motor performance, overall appearance, and body weight in symptomatic transgenic mice models. This improvement is associated with significant attenuation of brain-size decline and striatal atrophy, suggesting the potential therapeutic value of PD106 in treating Huntington's disease (Thomas et al., 2008).
Cardioprotective Properties
PD106 has also been investigated for its cardioprotective properties. In a study, the administration of PD106 in mice models of myocardial infarction resulted in significant improvements in left ventricular ejection fraction and attenuation of adverse post-myocardial infarction remodeling. These findings indicate that PD106 and similar HDAC inhibitors may offer new therapeutic avenues in cardiology (Kasiganesan et al., 2012).
properties
IUPAC Name |
N'-(2-aminophenyl)-N-(4-methylphenyl)heptanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-11-13-16(14-12-15)22-19(24)9-3-2-4-10-20(25)23-18-8-6-5-7-17(18)21/h5-8,11-14H,2-4,9-10,21H2,1H3,(H,22,24)(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKBRPXPNAKVEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10581754 | |
Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pimelic Diphenylamide 106 | |
CAS RN |
937039-45-7 | |
Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.